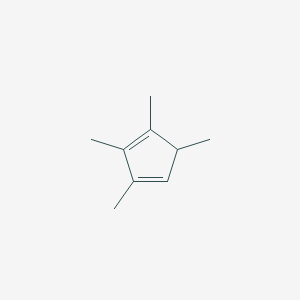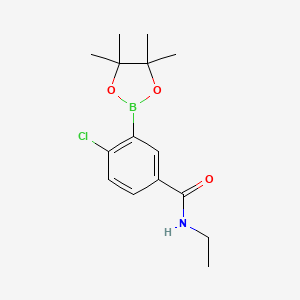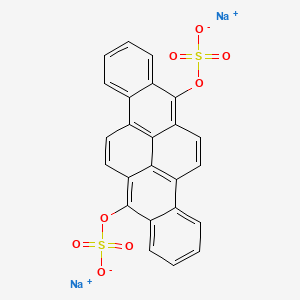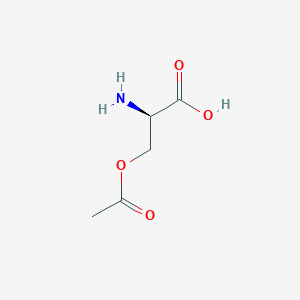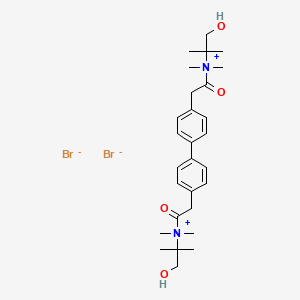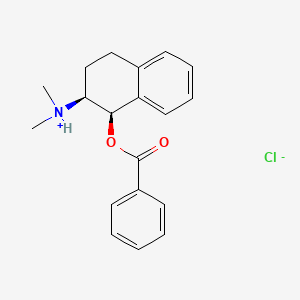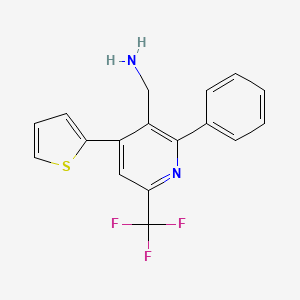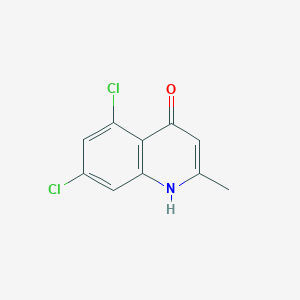![molecular formula C14H13NO3 B13732327 Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- CAS No. 46874-41-3](/img/structure/B13732327.png)
Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-: is an organic compound with the molecular formula C14H13NO3 . It is a derivative of acetamide and naphthalene, characterized by the presence of an acetyloxy group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- typically involves the acetylation of 5-hydroxy-1-naphthalenyl acetamide. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 5-hydroxy-1-naphthalenyl acetamide.
Substitution: Formation of various substituted naphthalenyl acetamides.
Scientific Research Applications
Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Acetamide, N-[5-(acetyloxy)pentyl]-N-hydroxy-
- Acetamide, N-[1-(acetyloxy)-2-naphthalenyl]-
- Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-
Comparison: While these compounds share similar structural features, Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- is unique due to its specific substitution pattern on the naphthalene ring. This uniqueness can result in different chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
46874-41-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(5-acetamidonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-13-7-3-6-12-11(13)5-4-8-14(12)18-10(2)17/h3-8H,1-2H3,(H,15,16) |
InChI Key |
RSZZTTIBNGXAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


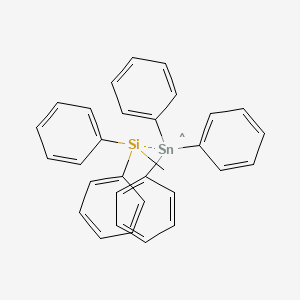



![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)
